2-(Phenylmethylene)heptyl butyrate
Description
2-(Phenylmethylene)heptyl butyrate is an organic compound with the molecular formula C18H26O2 It is known for its unique chemical structure, which includes a phenylmethylene group attached to a heptyl butyrate backbone
Properties
CAS No. |
71648-38-9 |
|---|---|
Molecular Formula |
C18H26O2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
[(2E)-2-benzylideneheptyl] butanoate |
InChI |
InChI=1S/C18H26O2/c1-3-5-7-13-17(15-20-18(19)10-4-2)14-16-11-8-6-9-12-16/h6,8-9,11-12,14H,3-5,7,10,13,15H2,1-2H3/b17-14+ |
InChI Key |
ZWBLIRYRNUJIKV-SAPNQHFASA-N |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/COC(=O)CCC |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)COC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylmethylene)heptyl butyrate typically involves the esterification of heptyl alcohol with butyric acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The phenylmethylene group is introduced through a subsequent reaction involving the appropriate benzyl halide and a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 2-(Phenylmethylene)heptyl butyrate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Phenylmethylene)heptyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Biopesticide Efficacy
One of the primary applications of 2-(Phenylmethylene)heptyl butyrate is in agriculture as a biopesticide. The Environmental Protection Agency (EPA) has recognized its potential for controlling pests without posing significant risks to human health or the environment.
- Field Trials : Studies have shown that traps baited with heptyl butyrate effectively capture various pest species, including yellowjackets and other public health pests. Field trials demonstrated that traps containing this compound outperformed control traps significantly, indicating its effectiveness as an attractant .
- Low Toxicity : The compound exhibits low toxicity levels, making it suitable for residential use where exposure risks are minimal. The EPA's risk characterization indicates that no unreasonable adverse effects will occur when used according to label instructions .
Sensory Applications
2-(Phenylmethylene)heptyl butyrate is also utilized in the fragrance industry due to its pleasant aroma profile. Its inclusion in perfume compositions enhances sensory performance, contributing to the overall olfactory experience.
- Perfume Compositions : The compound is incorporated into various perfume formulations to achieve desired scent characteristics. For instance, it has been noted in patent literature as a component that enhances the sensory appeal of fragrances .
Biopesticide Field Trials
A series of field trials conducted in Washington and Pennsylvania evaluated the efficacy of traps containing 2-(Phenylmethylene)heptyl butyrate against yellowjackets. The trials lasted between 17 to 64 days and compared reusable and disposable traps:
| Trap Type | Capture Rate (%) | Duration (days) |
|---|---|---|
| Reusable with Butyrate | 63.9 | 64 |
| Disposable with Butyrate | 99.8 | 17 |
| Control Trap | 18.9 | 64 |
The results indicated a significant increase in capture rates when using traps baited with the compound, demonstrating its effectiveness as a pest control agent .
Mechanism of Action
The mechanism of action of 2-(Phenylmethylene)heptyl butyrate involves its interaction with specific molecular targets. The phenylmethylene group can interact with aromatic receptors, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Heptyl butyrate: Similar in structure but lacks the phenylmethylene group.
Phenylmethylene derivatives: Compounds with similar aromatic groups but different alkyl chains.
Uniqueness
2-(Phenylmethylene)heptyl butyrate is unique due to the presence of both the phenylmethylene and heptyl butyrate groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.
Biological Activity
2-(Phenylmethylene)heptyl butyrate is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, including its antioxidant, antimicrobial, and other relevant effects, supported by data tables and case studies.
Chemical Profile
2-(Phenylmethylene)heptyl butyrate has the molecular formula . It is an ester formed from butyric acid and a phenylmethylene derivative of heptane. The structure contributes to its unique biological properties.
Antioxidant Activity
Antioxidant activity is crucial for preventing oxidative stress, which is linked to various diseases. Studies have shown that 2-(Phenylmethylene)heptyl butyrate exhibits significant antioxidant properties.
Table 1: Antioxidant Activity of 2-(Phenylmethylene)heptyl butyrate
In the DPPH assay, the IC50 value indicates the concentration required to inhibit 50% of the DPPH radical. The results suggest that this compound has a moderate capacity to scavenge free radicals.
Antimicrobial Activity
The antimicrobial properties of 2-(Phenylmethylene)heptyl butyrate were evaluated against various pathogens. Its activity was particularly noted against drug-resistant strains.
Table 2: Antimicrobial Activity of 2-(Phenylmethylene)heptyl butyrate
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 10 | |
| Escherichia coli | 15 |
The compound demonstrated notable inhibitory effects against Staphylococcus aureus, especially when combined with conventional antibiotics, enhancing their effectiveness significantly.
Case Studies
Several studies have investigated the biological activities of similar compounds, providing insights into the potential applications of 2-(Phenylmethylene)heptyl butyrate:
- Study on Antioxidant Properties : A study highlighted that compounds with similar structures exhibited enhanced antioxidant activities under specific extraction methods, suggesting that extraction techniques could optimize the yield and potency of bioactive compounds like 2-(Phenylmethylene)heptyl butyrate .
- Synergistic Effects with Antibiotics : Research indicated that combining certain flavonoids with antibiotics resulted in up to a 100-fold increase in antibacterial activity against resistant strains. This suggests a potential for using 2-(Phenylmethylene)heptyl butyrate in combination therapies .
- Safety and Sensitization Studies : Evaluations using the local lymph node assay (LLNA) indicated that compounds similar in structure to 2-(Phenylmethylene)heptyl butyrate did not show significant sensitization effects, which is crucial for their safety in therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
